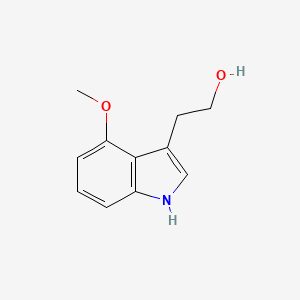

1H-Indole-3-ethanol,4-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-ethanol,4-methoxy- is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Scientific Research Applications

Synthesis and Characterization

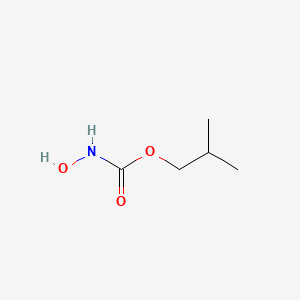

- 1-Methoxy-1H-indol-3-ethanol, an indole derivative, was isolated from the fermentation broth of the plant endophytic fungus Pestalotiopsis podocarpi. The compound was characterized using extensive spectroscopic analysis, including 1D- and 2D-NMR and MS experiments, and was found to have an interesting carbamic acid structure (Luo et al., 2013).

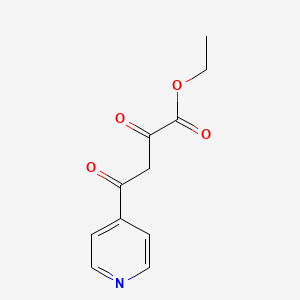

Synthesis of Bioactive Indole Derivatives

- Research has been dedicated to the synthesis of biologically promising structurally diverse indole derivatives, which are common in naturally occurring biologically active compounds. A study demonstrated the synthesis of various bioactive indole derivatives under mild and environmentally benign conditions, emphasizing the eco-friendly nature of the protocol used (Kaur et al., 2020).

Nucleophilic Substitution Reactions

- 1-Methoxyindole-3-carbaldehyde, similar in structure to the 1H-Indole-3-ethanol, 4-methoxy-, was demonstrated to be a versatile electrophile reacting regioselectively with various types of nucleophiles. This reactivity allows for the production of 2-substituted indole-3-carbaldehydes, highlighting the chemical versatility of indole derivatives (Yamada et al., 2012).

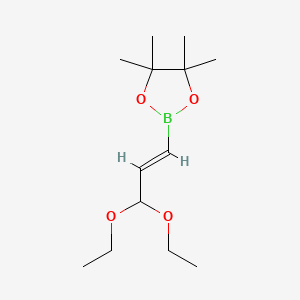

Catalyzed Coupling Reactions

- A study on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids provided insights into mild and efficient diverse product formation. The study included kinetic isotope effects to reveal a mechanism of C-H activation and electrophilic addition, showcasing the complex chemical interactions of indole derivatives (Zheng, Zhang, & Cui, 2014).

Synthesis of Cannabinoids

- Compounds structurally related to 1H-Indole-3-ethanol, 4-methoxy-, such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, were characterized and studied using spectroscopic methods and single-crystal X-ray diffraction. The study highlights the structural and computational investigation of these cannabinoids (Nycz et al., 2010).

properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-11(10)8(5-6-13)7-12-9/h2-4,7,12-13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJFYGIWOKTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanol,4-methoxy- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)

![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)

![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)